[4-(2-Ethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Overview
Description
[4-(2-Ethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound features a piperazine ring substituted with a 2-ethylphenyl group and a 3-fluorobenzoyl group, making it a unique molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Ethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-ethylphenyl Group: The piperazine ring is then reacted with 2-ethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2-ethylphenyl group.
Introduction of 3-fluorobenzoyl Group: Finally, the compound is acylated with 3-fluorobenzoyl chloride in the presence of a base like triethylamine or pyridine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions: [4-(2-Ethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazines with different functional groups.
Scientific Research Applications
[4-(2-Ethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazines.
Biological Studies: The compound is used in research to understand its interactions with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to study the effects of piperazine derivatives on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of [4-(2-Ethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
[4-(2-Ethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone can be compared with other similar piperazine derivatives, such as:
1-(2-ethylphenyl)-4-benzoylpiperazine: Lacks the fluorine atom, which may affect its pharmacological properties.
1-(2-ethylphenyl)-4-(4-fluorobenzoyl)piperazine: Has the fluorine atom in a different position, potentially altering its biological activity.
1-(2-methylphenyl)-4-(3-fluorobenzoyl)piperazine: Substitution with a methyl group instead of an ethyl group, which may influence its chemical reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
[4-(2-ethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-2-15-6-3-4-9-18(15)21-10-12-22(13-11-21)19(23)16-7-5-8-17(20)14-16/h3-9,14H,2,10-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJSNGJZPWZPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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